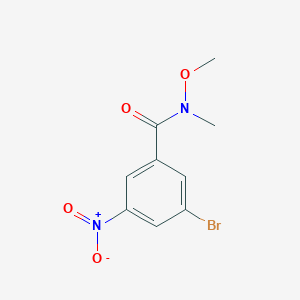

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is a chemical compound with the molecular formula C9H9BrN2O4 . It has a molecular weight of 289.08 and is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 289.08 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

Organic Synthesis and Material Science

Synthesis of Complex Molecules

Studies have explored the use of related compounds in the synthesis of complex organic molecules, highlighting their role as intermediates in chemical reactions. For instance, the synthesis of chlorantraniliprole, a widely used insecticide, involves key intermediates that share functional groups with 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide. This demonstrates the compound's potential utility in synthesizing agriculturally and pharmaceutically relevant molecules (Chen Yi-fen et al., 2010).

Crystal Engineering

The compound's structural elements, such as bromo and nitro groups, can participate in hydrogen and halogen bonding, crucial for crystal engineering. These interactions are fundamental in designing materials with specific crystallographic properties, which can be applied in the development of new pharmaceuticals and nanomaterials (B. K. Saha et al., 2005).

Biochemical Research and Pharmacological Applications

Antibacterial Activity

Bromophenol derivatives, closely related to this compound, exhibit significant antibacterial properties. This suggests the potential of such compounds in developing new antibacterial agents or studying the biochemical pathways affected by these molecules (Ke-kai Li et al., 2012).

Cell Division and DNA Repair

Compounds with similar functional groups have been shown to affect cell division and DNA repair mechanisms. For example, the inhibition of ADP-ribosylation reactions by analogs can lead to cell cycle perturbations, suggesting a potential application in cancer research to understand tumor cell proliferation and identify new therapeutic targets (E. Jacobson et al., 1985).

Corrosion Inhibition

- Material Protection: The electron-withdrawing and donating effects of nitro and methoxy substituents on benzamide derivatives, similar to this compound, have been evaluated for their corrosion inhibition properties. This research indicates potential applications in protecting metals from corrosion, offering insights into designing more efficient corrosion inhibitors for industrial applications (Ankush Mishra et al., 2018).

Propriétés

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINWUSYNUMATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)